molecular formula C13H16N2OS B3100606 [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 137309-95-6

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Cat. No. B3100606
M. Wt: 248.35 g/mol
InChI Key: YFPHYZQGLSKXQE-UHFFFAOYSA-N
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Patent
US05229399

Procedure details

30 g of 4-hydroxymethylpiperidine, 44 g of 2-chlorobenzothiazole and 72 g of potassium carbonate are reacted in 600 ml of acetonitrile under reflux overnight. After filtration and evaporation of the solvent, the residue is taken up in 200 ml of ethyl acetate and extracted with 1 N hydrochloric acid. The aqueous phase is made alkaline with caustic soda and extracted with dichloromethane. The expected product is obtained by drying and evaporation.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.Cl[C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[S:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=[C:10]1[N:6]1[CH2:7][CH2:8][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OCC1CCNCC1
Name
Quantity
44 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)N2CCC(CC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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